molecular formula C22H42O4 B12697147 [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate

Cat. No.: B12697147
M. Wt: 370.6 g/mol
InChI Key: DDAHZULAHQUUGJ-OAQYLSRUSA-N
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Description

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate is an organic compound with the molecular formula C22H42O4. It is characterized by its ester functional groups and a complex structure that includes multiple methyl groups and a nonanoate ester. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate typically involves esterification reactions. One common method is the reaction between nonanoic acid and 2,2,4-trimethyl-1,3-pentanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions are crucial to obtaining a high-quality product .

Chemical Reactions Analysis

Types of Reactions

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] heptanoate
  • [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] valerate
  • [(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] octanoate

Uniqueness

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate is unique due to its specific ester configuration and the presence of multiple methyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate

InChI

InChI=1S/C22H42O4/c1-7-9-11-12-13-14-16-19(23)25-17-22(5,6)21(18(3)4)26-20(24)15-10-8-2/h18,21H,7-17H2,1-6H3/t21-/m1/s1

InChI Key

DDAHZULAHQUUGJ-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCC(=O)OCC(C)(C)[C@@H](C(C)C)OC(=O)CCCC

Canonical SMILES

CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC

Origin of Product

United States

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